molecular formula C22H16F2N2O3S B2871407 (Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892290-75-4

(Z)-1-benzyl-3-(((2,5-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2871407
CAS RN: 892290-75-4
M. Wt: 426.44
InChI Key: SZXNMPWAGKLDAO-BKUYFWCQSA-N
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Description

This compound is a benzothiazine derivative. Benzothiazines are a class of organic compounds containing a benzene ring fused to a thiazine ring. They have been studied for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazine ring, a benzyl group, and a 2,5-difluorophenyl group. The exact 3D conformation would depend on the specific stereochemistry at the carbon atoms in the molecule .


Chemical Reactions Analysis

As a benzothiazine derivative, this compound might undergo reactions typical of other benzothiazines, such as electrophilic aromatic substitution or nucleophilic addition at the carbonyl group. The presence of the difluorophenyl group might also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the difluorophenyl group might increase its lipophilicity compared to non-fluorinated analogs .

Scientific Research Applications

Anticancer Activity

The development of new antitumor agents based on thiazines and thiazoles is of special interest in medicinal chemistry. The compound’s thiazole group contributes to its potential as an anticancer agent. Some existing anticancer drugs already contain the thiazole group, such as bleomycin, dasatinib, epothilones, dabrafenib, and thiazofurin. Combining the thiazole ring with the pyrazole ring may yield potent molecules with higher specificity and lower toxicity .

Antibacterial and Antifungal Properties

The compound’s structure suggests potential antibacterial and antifungal activity. Researchers could explore its effects against various bacterial strains and fungal pathogens. Investigating its mechanism of action and interactions with cellular targets would be valuable .

Supramolecular Chemistry

Given its unique structure, the compound could serve as a building block for self-assembly in supramolecular chemistry. Researchers might explore its ability to form linear tape-like supramolecular polymer structures. Additionally, modifications to the amino group could enhance stability or light-responsive cleavage .

Heterocyclic Analogues

The compound’s heterocyclic nature makes it a promising starting material for synthesizing diverse analogues. Researchers could explore variations by introducing different substituents or functional groups. These analogues may exhibit various biological activities, including anti-HIV, antioxidant, and anthelmintic properties .

Protodeboronation Reactions

Considering its benzothiazine core, the compound could be useful in protodeboronation reactions. Researchers might investigate its reactivity with boronic esters, potentially leading to novel synthetic methodologies or functionalized products .

Future Directions

Further studies could focus on synthesizing this compound and evaluating its biological activities. Its potential as a lead compound for drug development could also be explored .

properties

IUPAC Name

(3Z)-1-benzyl-3-[(2,5-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S/c23-16-10-11-18(24)19(12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXNMPWAGKLDAO-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=CC(=C4)F)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=CC(=C4)F)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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